molecular formula C8H10F2N2O B2758621 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole CAS No. 2320224-47-1

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole

Cat. No. B2758621
CAS RN: 2320224-47-1
M. Wt: 188.178
InChI Key: TWJHTTJIUXDDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole, also known as AZD1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage or replication stress. AZD1775 has shown potential as a cancer therapy, as it can sensitize cancer cells to DNA-damaging agents and induce cell death.

Mechanism of Action

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole targets the CHK1 enzyme, which is a key regulator of the DNA damage response pathway. CHK1 plays a critical role in cell cycle checkpoint activation, DNA repair, and replication fork stabilization. By inhibiting CHK1, 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole can sensitize cancer cells to DNA-damaging agents and induce cell death. It can also cause replication stress and DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has been shown to have several biochemical and physiological effects in cancer cells. It can induce replication stress and DNA damage, leading to cell cycle arrest and apoptosis. It can also inhibit DNA repair pathways, such as homologous recombination and non-homologous end joining. 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has been shown to sensitize cancer cells to various DNA-damaging agents, including radiation and chemotherapy drugs.

Advantages and Limitations for Lab Experiments

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical models of cancer, making it a useful tool for studying cancer biology and therapeutic strategies. However, there are also some limitations to using 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole in lab experiments. It can be toxic to normal cells, which can limit its use in certain assays. It can also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole. One area of interest is the development of combination therapies that can enhance the efficacy of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole in cancer treatment. Another area of research is the identification of biomarkers that can predict response to 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole in cancer patients. Finally, there is a need for more research on the mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole, which can help to identify new therapeutic targets and improve cancer treatment strategies.

Synthesis Methods

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of the azetidine and isoxazole rings, followed by the introduction of the difluoroazetidine group. The final product is obtained through purification and isolation steps.

Scientific Research Applications

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has been extensively studied in preclinical models of cancer, where it has shown promising results as a single agent or in combination with other therapies. It has been tested in a variety of cancer types, including lung, breast, ovarian, and pancreatic cancer. 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has also been studied in clinical trials, where it has shown some efficacy in patients with advanced solid tumors.

properties

IUPAC Name

4-[(3,3-difluoroazetidin-1-yl)methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-6-7(2-11-13-6)3-12-4-8(9,10)5-12/h2H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJHTTJIUXDDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole

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